1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethanone
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Overview
Description
1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a furylmethyl group and a thienyl group
Preparation Methods
The synthesis of 1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Furylmethyl and Thienyl Groups: The piperazine ring is then substituted with furylmethyl and thienyl groups through nucleophilic substitution reactions.
Chemical Reactions Analysis
1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring, where various nucleophiles can replace the existing substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE include:
1-(2-Furylmethyl)piperidin-4-one: This compound shares the furylmethyl group but has a different core structure.
2-Furyl[4-(1H-indol-4-yl)piperazino]methanone: This compound has a similar piperazine ring but different substituents.
Ethanone, 1-(2-furanyl)-: This compound shares the furanyl group but lacks the piperazine and thienyl components.
The uniqueness of 1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18N2O2S |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-[4-(furan-2-ylmethyl)piperazin-1-yl]-2-thiophen-2-ylethanone |
InChI |
InChI=1S/C15H18N2O2S/c18-15(11-14-4-2-10-20-14)17-7-5-16(6-8-17)12-13-3-1-9-19-13/h1-4,9-10H,5-8,11-12H2 |
InChI Key |
SARATHDFQHKAPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)CC3=CC=CS3 |
Origin of Product |
United States |
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